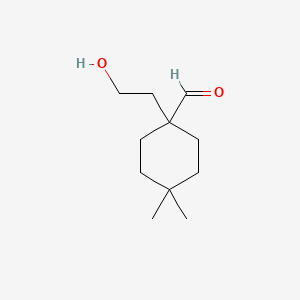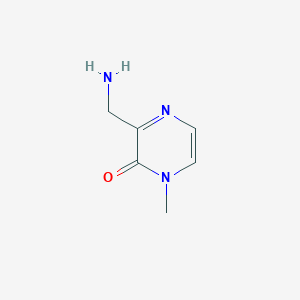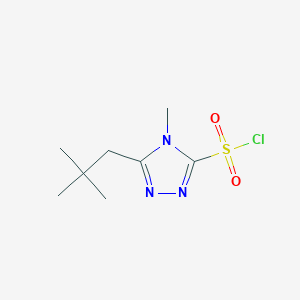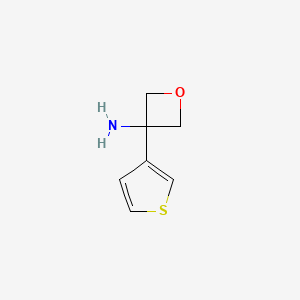
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by its unique structure, which includes a benzodioxine ring system substituted with ethyl, methyl, and carboxylic acid groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the construction of the benzodioxine ring system followed by the introduction of the ethyl, methyl, and carboxylic acid substituents. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine core. Subsequent functionalization steps, such as alkylation and carboxylation, are carried out to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of the carboxylic acid group allows for substitution reactions, where the acid group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it of interest in the study of biochemical pathways and drug development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary based on the compound’s structure and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares a similar structural framework but differs in the substituents and ring system.
1H-Indene, 2,3-dihydro-4-methyl-: Another structurally related compound with variations in the ring system and substituents.
Uniqueness
2-Ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific combination of functional groups and the benzodioxine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-ethyl-5,8-dimethyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-4-13(12(14)15)7-16-10-8(2)5-6-9(3)11(10)17-13/h5-6H,4,7H2,1-3H3,(H,14,15) |
Clé InChI |
FLOHYAMEZRPSLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2=C(C=CC(=C2O1)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)

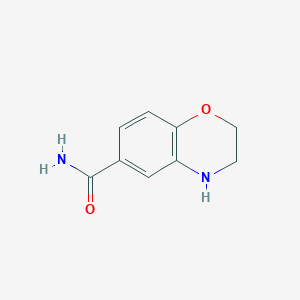
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
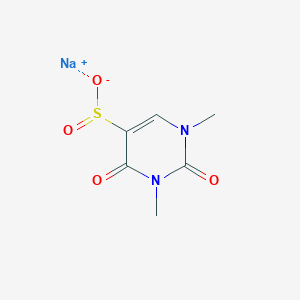
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate](/img/structure/B13239736.png)

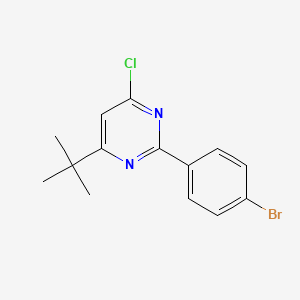
![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
